2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
CAS No.: 745055-86-1
Cat. No.: VC0004450
Molecular Formula: C15H15N3O6
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid - 745055-86-1](/images/no_structure.jpg)
CAS No. | 745055-86-1 |
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Molecular Formula | C15H15N3O6 |
Molecular Weight | 333.3 g/mol |
IUPAC Name | 2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |
Standard InChI | InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) |
Standard InChI Key | UUIYULWYHDSXHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O |
Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O |
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. It is characterized by its unique structure, which includes a pyrimidine ring linked to a benzoic acid moiety through a methyl group. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activities and chemical properties.
Molecular Formula and Weight
InChI and SMILES Notations
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InChI: InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) .
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SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O .
Synonyms and Identifiers
This compound is also known by several synonyms and identifiers, which are crucial for its identification in scientific databases and literature.
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Synonyms: (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, UBP 296, CHEMBL372631 .
Research Findings and Applications
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid has been studied for its potential biological activities, particularly in the context of pharmaceutical research. Its structure suggests it could interact with biological targets, such as enzymes or receptors, due to the presence of functional groups like amino and carboxyl groups.
Biological Activities
While specific biological activities of this compound are not extensively documented, pyrimidine derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties. The benzoic acid moiety may also contribute to its potential bioactivity by enhancing solubility or facilitating interactions with biological molecules.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The process may include alkylation, acylation, and other organic transformations to introduce the necessary functional groups.
Identifiers
Identifier | Value |
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PubChem CID | 11674376 |
ChEMBL ID | CHEMBL372631 |
Synonyms | UBP 296, (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione |
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